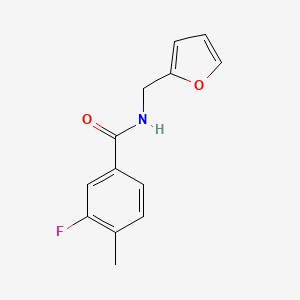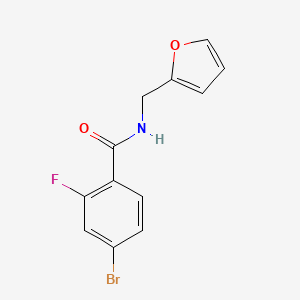
4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is an important intermediate in the synthesis of various organic compounds and has been used in the development of new drugs. In
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide is still under investigation. However, it has been suggested that the compound may act as an inhibitor of certain enzymes and proteins involved in tumor growth and inflammation. Studies have also shown that this compound may induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide exhibits low toxicity and has no adverse effects on normal cells. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. Moreover, this compound has been found to reduce inflammation in animal models, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide is its ease of synthesis and availability. This compound has been synthesized in large quantities and is readily available for research purposes. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for the research and development of 4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the mechanism of action of this compound and its potential targets for cancer therapy. Moreover, the development of new derivatives of this compound with improved solubility and bioavailability may lead to the discovery of new drugs for the treatment of cancer and inflammatory diseases.
Conclusion:
4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide is a chemical compound with unique properties that make it an important intermediate in the synthesis of various organic compounds. Its anti-inflammatory, anti-cancer, and anti-tumor properties have made it a promising candidate for the development of new drugs. Although there are limitations to its use in certain experiments, the future directions for research and development of this compound are promising and may lead to the discovery of new drugs for the treatment of cancer and inflammatory diseases.
Synthesis Methods
The synthesis of 4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide involves the reaction of 4-bromo-2-fluorobenzoyl chloride with furan-2-ylmethanol in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution to form the desired product. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. This compound has also been used as a starting material for the synthesis of various organic compounds, including benzimidazoles and pyrimidines.
properties
IUPAC Name |
4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrFNO2/c13-8-3-4-10(11(14)6-8)12(16)15-7-9-2-1-5-17-9/h1-6H,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSPPENUOXJNDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-fluoro-N-(furan-2-ylmethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

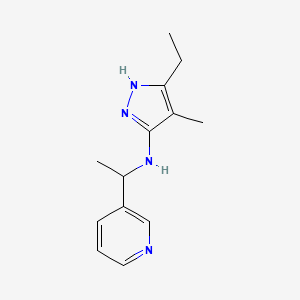
![(2-Anilino-1,3-thiazol-4-yl)methyl 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B7636530.png)
![4-[(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoic acid](/img/structure/B7636536.png)
![2-[[1-Ethyl-5-(4-phenylphenyl)imidazol-2-yl]sulfanylmethyl]-5-methyl-1,3,4-oxadiazole](/img/structure/B7636547.png)
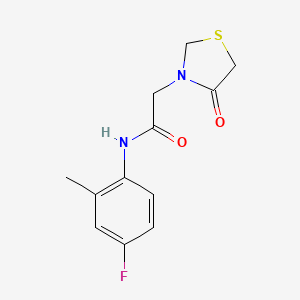
![5-(3,4-Dimethoxyphenyl)-2-[(2-fluorophenyl)methyl]tetrazole](/img/structure/B7636562.png)
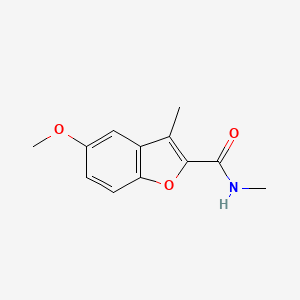
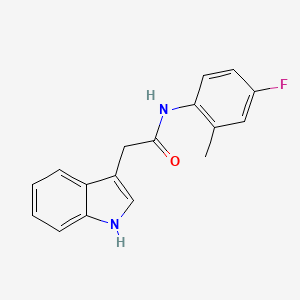
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methyl 3-(tetrazol-1-yl)benzoate](/img/structure/B7636584.png)

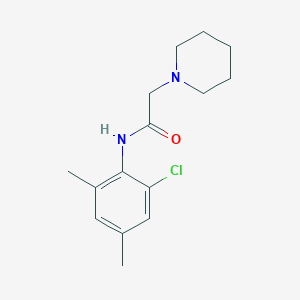
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7636600.png)
![4-[(3,5-dimethylpyrazol-1-yl)methyl]-N-pyridin-2-ylpiperidine-1-carboxamide](/img/structure/B7636612.png)
